5-Amino-2-methoxy-tetrahydro-pyran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methoxy-tetrahydro-pyran-3,4-diol is a heterocyclic compound that features a tetrahydropyran ring substituted with amino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxy-tetrahydro-pyran-3,4-diol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxy-3,4-dihydroxybutanal with ammonia or an amine can lead to the formation of the desired tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxy-tetrahydro-pyran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Amino-2-methoxy-tetrahydro-pyran-3,4-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxy-tetrahydro-pyran-3,4-diol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxypyridine: Similar in structure but lacks the tetrahydropyran ring.
5-Amino-6-benzyloxy-2-hydroxymethyl-tetrahydro-pyran-3,4-diol: Contains additional benzyloxy and hydroxymethyl groups.
Uniqueness
5-Amino-2-methoxy-tetrahydro-pyran-3,4-diol is unique due to its specific substitution pattern on the tetrahydropyran ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
13143-97-0 |
---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-amino-2-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(7)2-11-6/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
KFDQQGRRCWTNEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(CO1)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.